molecular formula C9H17NO B13157487 1-[1-(Aminomethyl)cyclobutyl]butan-2-one

1-[1-(Aminomethyl)cyclobutyl]butan-2-one

Cat. No.: B13157487
M. Wt: 155.24 g/mol
InChI Key: PEUVVCFWUOJDSI-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]butan-2-one, registered under CAS number 1598016-37-5 , is a versatile organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This ketone-functionalized molecule features a cyclobutane ring core substituted with an aminomethyl group, making it a valuable building block in medicinal chemistry and drug discovery research. Its structure, defined by the SMILES notation CCC(CC1(CN)CCC1)=O , provides multiple sites for chemical modification, allowing researchers to synthesize a diverse array of more complex molecules. While specific biological data for this compound is not provided here, its core structure is shared with other pharmacologically active scaffolds . The presence of both an amine and a ketone functional group makes it a crucial intermediate for constructing compound libraries aimed at exploring new therapeutic areas. Researchers can utilize this chemical in various synthetic transformations, including nucleophilic additions, reductive aminations, and cyclization reactions. As a standard safety precaution for research chemicals, proper handling procedures should be observed. Based on the GHS pictogram for closely related structural analogs, this compound may be classified as an irritant . It is recommended to use personal protective equipment and handle the material in a well-ventilated area. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-8(11)6-9(7-10)4-3-5-9/h2-7,10H2,1H3

InChI Key

PEUVVCFWUOJDSI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1(CCC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a carbonyl compound . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 1-[1-(Aminomethyl)cyclobutyl]butan-2-one and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
This compound C₉H₁₅NO¹ ~153.22 Cyclobutyl, aminomethyl, ketone Research, CNS drug candidates
1-Aminobutan-2-one () C₄H₉NO 87.12 Aminomethyl, ketone Chemical intermediate, synthesis
Gabapentin () C₉H₁₇NO₂ 171.24 Cyclohexyl, aminomethyl, acetic acid Antiepileptic, neuropathic pain
1-(Aminomethyl)cyclobutanamine () C₅H₁₂N₂ 100.16 Cyclobutyl, diamine Chemical intermediate, ligand design
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl () C₇H₁₄ClNO₂ 179.65 Cyclobutyl, aminomethyl, carboxylic acid Pharmaceutical intermediate

¹ Estimated based on structural similarity to analogs.

Key Observations:
  • Functional Group Diversity: The ketone group distinguishes it from diamine analogs like 1-(Aminomethyl)cyclobutanamine (), which may exhibit different reactivity (e.g., ketone nucleophilicity vs. amine basicity).
  • Pharmacological Potential: Gabapentin’s clinical success highlights the importance of cycloalkyl groups in CNS drugs, suggesting that the target compound’s cyclobutyl-ketone structure could be explored for similar applications.
Key Observations:
  • Reactivity : The ketone group in the target compound may pose flammability risks, unlike amine-dominated analogs requiring corrosion protection.
  • Handling : Respiratory protection (e.g., P95 filters) is recommended for both the target compound and its diamine analog due to particulate/volatile hazards.

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]butan-2-one is an organic compound characterized by its unique structure, which includes a cyclobutyl ring and an aminomethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₁₅N, with a molecular weight of approximately 141.21 g/mol. The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes.

Biological Activity Overview

Research indicates that this compound may influence metabolic pathways through its binding affinity to key enzymes. Preliminary studies suggest that it can modulate the activity of specific biological receptors, which could have implications for therapeutic applications.

Key Biological Activities

  • Enzyme Interaction : The compound shows potential in influencing metabolic pathways by interacting with enzymes involved in these processes.
  • Receptor Binding : Interaction studies focus on its binding affinity to various receptors, which is crucial for understanding its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for elucidating its biological functions. The unique combination of the cyclobutyl ring and the aminomethyl group contributes to its reactivity and biological activity.

Compound Name Structural Features Unique Aspects
This compoundCyclobutyl ring, aminomethyl groupPotential therapeutic applications due to unique interactions
CyclobutylmethanolLacks aminomethyl and butanone groupsPrimarily used as a solvent
AminomethylcyclobutaneContains aminomethyl group but lacks butanone moietyLess versatile due to missing components
MethoxyethanolContains methoxy group but lacks cyclobutyl structureUsed mainly as a solvent or reagent

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity towards certain G protein-coupled receptors (GPCRs), which are crucial in pharmacological responses. For instance, a study reported an effective concentration (EC50) value that highlights its potency in activating specific pathways .
  • Therapeutic Potential : The compound has been investigated for its potential use in treating conditions related to metabolic disorders. Its ability to modulate enzyme activity suggests that it could be beneficial in drug development targeting metabolic pathways .
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties that enhance its biological activity, making it a candidate for further research .

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